molecular formula C2H7NOS B075141 S,S-Dimethyl sulfoximine CAS No. 1520-31-6

S,S-Dimethyl sulfoximine

Cat. No. B075141
Key on ui cas rn: 1520-31-6
M. Wt: 93.15 g/mol
InChI Key: DTGSFFWQUULHIF-UHFFFAOYSA-N
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Patent
US08987249B2

Procedure details

1-Bromo-3-iodo-benzene (250 μL, 1.96 mmol), (methylsulfonimidoyl)methane (219.188 mg, 2.353 mmol), cesium carbonate (894.466 mg, 2.745 mmol) and dioxane (12 mL) are purged with argon. (5-diphenylphosphanyl-9,9-dimethyl-xanthen-4-yl)-diphenyl-phosphane (85.098, 0.147 mmol) and tris(dibenzylideneacetone)dipalladium(0) (44.89 mg, 0.049 mmol) are added, purged again with argon and stirred at 105° C. for 3 h.
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
219.188 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
894.466 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.147 mmol
Type
reactant
Reaction Step Two
Quantity
44.89 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[CH3:9][S:10]([CH3:13])(=[NH:12])=[O:11].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=C3C=2OC2C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=2C3(C)C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([N:12]=[S:10]([CH3:13])([CH3:9])=[O:11])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
250 μL
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
219.188 mg
Type
reactant
Smiles
CS(=O)(=N)C
Name
cesium carbonate
Quantity
894.466 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.147 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C2OC=3C(=CC=CC3C(C2=CC=C1)(C)C)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
44.89 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred at 105° C. for 3 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged again with argon

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(C=CC1)N=S(=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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